molecular formula C22H32O2 B605312 Retin-20,20,20-d3-ol, 15-acetate CAS No. 118139-36-9

Retin-20,20,20-d3-ol, 15-acetate

Cat. No.: B605312
CAS No.: 118139-36-9
M. Wt: 331.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-QJZZLBIKSA-N
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Description

Retin-20,20,20-d3-ol, 15-acetate, also known as ALK-001, is a chemically-modified vitamin A analog. This compound is characterized by the replacement of three hydrogen atoms with three deuterium atoms at carbon number 20. This modification is designed to slow the formation of toxic vitamin A dimers in the retina, making it a promising candidate for the treatment of retinal diseases such as Stargardt’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Retin-20,20,20-d3-ol, 15-acetate involves the incorporation of deuterium atoms into the vitamin A molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain .

Industrial Production Methods

Industrial production of this compound typically involves the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to express enzymes that facilitate the production of retinoids, including this compound. This process often employs a two-phase culture system with a dodecane overlay to enhance yield and prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Retin-20,20,20-d3-ol, 15-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to retinoic acid.

    Reduction: Conversion to retinol.

    Substitution: Formation of different retinyl esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents for esterification. The reactions typically occur under mild conditions to preserve the integrity of the retinoid structure .

Major Products Formed

The major products formed from these reactions include retinoic acid, retinol, and various retinyl esters. These products have significant biological activity and are used in various therapeutic applications .

Scientific Research Applications

Retin-20,20,20-d3-ol, 15-acetate has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: Investigated for its role in cellular differentiation and growth.

    Medicine: Under clinical trials for the treatment of Stargardt’s disease and other retinal dystrophies.

    Industry: Utilized in the production of retinoid-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Retin-20,20,20-d3-ol, 15-acetate involves its role as a vitamin A analog. By replacing the retina’s vitamin A with this compound, it slows the formation of toxic vitamin A dimers, which are implicated in retinal diseases. The molecular targets include retinoid receptors and enzymes involved in the visual cycle .

Comparison with Similar Compounds

Similar Compounds

    Retinol: The parent compound of Retin-20,20,20-d3-ol, 15-acetate, used in various dermatological applications.

    Retinoic Acid: An oxidized form of retinol, used in the treatment of acne and other skin conditions.

    Retinyl Palmitate: An ester of retinol, commonly used in cosmetics.

Uniqueness

This compound is unique due to its deuterium substitution, which enhances its stability and reduces the formation of toxic byproducts. This makes it particularly valuable in the treatment of retinal diseases, where long-term stability and reduced toxicity are crucial .

Properties

CAS No.

118139-36-9

Molecular Formula

C22H32O2

Molecular Weight

331.5 g/mol

IUPAC Name

[(2E,4E,6E,8E)-7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i2D3

InChI Key

QGNJRVVDBSJHIZ-QJZZLBIKSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALK-001;  ALK001;  ALK 001;  C-20-D3-vitamin A;  C-20-D3-Retinyl Acetate;  C-20D3vitamin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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